1-Methylazetidin-3-amine xhydrochloride
Description
1-Methylazetidin-3-amine hydrochloride is a small, nitrogen-containing heterocyclic compound with the molecular formula C₄H₁₀N₂·HCl and a molecular weight of 122.6 g/mol (including HCl). It features a four-membered azetidine ring substituted with a methyl group at the 1-position and an amine group at the 3-position, stabilized as a hydrochloride salt. The compound is commercially available with a purity of ≥98% and is typically stored under refrigeration to maintain stability .
Properties
Molecular Formula |
C4H11ClN2 |
|---|---|
Molecular Weight |
122.60 g/mol |
IUPAC Name |
1-methylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-6-2-4(5)3-6;/h4H,2-3,5H2,1H3;1H |
InChI Key |
FINSQRMFBWJILP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylazetidin-3-amine xhydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylazetidine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of 1-methylazetidin-3-amine hydrochloride may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The compound is often purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methylazetidin-3-amine xhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted azetidines.
Scientific Research Applications
1-Methylazetidin-3-amine xhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 1-methylazetidin-3-amine hydrochloride and analogous compounds:
Structural and Functional Analysis
- Ring Size and Strain : The azetidine ring in 1-methylazetidin-3-amine confers significant ring strain compared to six-membered piperidine derivatives (e.g., (1-ethylpiperidin-3-yl)methanamine). This strain enhances reactivity in ring-opening or functionalization reactions, making it valuable in medicinal chemistry .
- Substituent Effects : Bulky substituents (e.g., benzhydryl in CAS 102065-90-7) reduce solubility but may improve blood-brain barrier penetration, whereas smaller groups (e.g., methyl) prioritize synthetic versatility .
- Salt Forms: The dihydrochloride form of 3-methylazetidin-3-amine (CAS 124668-47-9) exhibits higher aqueous solubility than the monohydrochloride form, critical for formulation in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
